Stereochemical Purity Defines Identity: S-Enantiomer vs. R-Enantiomer (CAS 51-41-2)
This compound (CAS 149-95-1) is the S-enantiomer of noradrenaline. It is a different molecule from the biologically active R-enantiomer (CAS 51-41-2), which is the naturally occurring neurotransmitter . The two enantiomers have different CAS numbers and distinct biological activities. While a direct head-to-head quantitative comparison of their receptor binding affinities is not available in the provided sources, the critical differentiation for procurement is their enantiomeric purity. For instance, a chemoenzymatic synthesis method can produce the (S)-enantiomer with a yield of 76% and an enantiomeric excess (ee) of 79% . This establishes that the material is not a racemic mixture and is specifically the (S)-enantiomer, which is essential for chiral studies and applications requiring this specific stereoisomer. Failure to specify and verify this distinction can lead to the use of the incorrect enantiomer, fundamentally altering experimental outcomes.
| Evidence Dimension | Enantiomeric Identity |
|---|---|
| Target Compound Data | (S)-noradrenaline, CAS 149-95-1 |
| Comparator Or Baseline | (R)-noradrenaline, CAS 51-41-2 |
| Quantified Difference | 76% yield with 79% ee achievable via specific chemoenzymatic synthesis |
| Conditions | Synthesis using L-threonine aldolase and L-tyrosine decarboxylase |
Why This Matters
This evidence confirms the compound's specific stereochemical identity, which is the primary differentiator from its enantiomer and a non-negotiable requirement for chiral studies and applications requiring this specific isomer.
